Cas no 1806886-70-3 (4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine)

4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine
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- インチ: 1S/C7H6ClF2IN2/c8-6-5(7(9)10)3(1-12)4(11)2-13-6/h2,7H,1,12H2
- InChIKey: HKERPTSJYLPNGB-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(C(F)F)=C1CN)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029049208-500mg |
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine |
1806886-70-3 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029049208-250mg |
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine |
1806886-70-3 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029049208-1g |
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine |
1806886-70-3 | 97% | 1g |
$3,129.00 | 2022-03-31 |
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridineに関する追加情報
Introduction to 4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806886-70-3) and Its Applications in Modern Chemical Biology
4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806886-70-3) is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the pyridine class of molecules, which are widely recognized for their role in medicinal chemistry due to their ability to interact with various biological targets. The presence of multiple functional groups, including an aminomethyl side chain, a chloro substituent, a difluoromethyl group, and an iodo atom, makes this molecule a valuable scaffold for designing novel therapeutic agents.
The aminomethyl group at the 4-position of the pyridine ring introduces a reactive site for further functionalization, enabling the synthesis of more complex derivatives. This feature is particularly useful in drug discovery pipelines where bioconjugation and site-specific modifications are often required. The chloro substituent at the 2-position can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive molecules. Additionally, the difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding affinity to biological targets, while the iodo atom at the 5-position allows for further synthetic manipulation via metal-catalyzed reactions.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that pyridine-based compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, making them promising candidates for treating conditions such as cancer, inflammation, and neurodegenerative diseases. The structural motif of 4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine aligns well with these trends, offering a scaffold that can be readily modified to explore new pharmacological interactions.
In particular, the combination of an aminomethyl group and an iodine atom provides a powerful duo for constructing biologically relevant molecules. The aminomethyl group can be used to link this core structure with other pharmacophores via amide or urea bonds, while the iodo atom serves as a versatile leaving group in transition-metal-catalyzed reactions. This dual functionality has been exploited in recent research to develop novel inhibitors of kinases and other enzymes involved in disease pathways. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancers.
The influence of the chloro and difluoromethyl substituents on the biological activity of this compound has also been extensively studied. Computational modeling and experimental assays have revealed that these groups can significantly impact the binding affinity and selectivity of pyridine-based drugs. The electron-withdrawing nature of the chloro substituent enhances the electrophilicity of the pyridine ring, facilitating interactions with nucleophilic residues in biological targets. Meanwhile, the presence of a difluoromethyl group improves metabolic stability by preventing oxidative degradation and increases binding affinity by modulating hydrophobic interactions.
One notable application of 4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine is in the development of probes for biochemical assays. Researchers have utilized this compound to synthesize fluorescently labeled derivatives that can be used to study protein-protein interactions and enzyme kinetics in vitro. The ability to introduce both reactive handles and reporter groups into a single molecule makes it an invaluable tool for drug discovery and biomarker identification. Furthermore, its compatibility with high-throughput screening (HTS) platforms has allowed for rapid identification of lead compounds with desired biological activities.
The synthetic utility of this compound has also been demonstrated in recent synthetic chemistry literature. Researchers have employed it as an intermediate in multi-step synthetic routes to complex natural products and drug candidates. For instance, palladium-catalyzed coupling reactions between different halogenated pyridines derived from this scaffold have led to the discovery of novel antiviral agents with potent activity against RNA viruses. Additionally, transition-metal-catalyzed C-H activation strategies have been applied to further diversify the structural landscape of derivatives derived from this core molecule.
The growing interest in fluorinated compounds has further underscored the relevance of 4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine in modern chemical biology. Fluorinated pyridines exhibit unique physicochemical properties that enhance drug-like characteristics such as lipophilicity, solubility, and cell membrane permeability. Recent studies have shown that incorporating fluorine atoms into drug candidates can lead to improved pharmacokinetic profiles and reduced toxicity. The presence of a difluoromethyl group in this compound aligns with these trends and positions it as a valuable building block for next-generation therapeutics.
In conclusion,4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806886-70-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel bioactive molecules targeting various diseases. The combination of reactive handles such as an aminomethyl, an iodine atom for metal-catalyzed transformations,chloro,and electron-modifying groups like a difluoromethyl, offers unparalleled flexibility for synthetic chemists to explore new chemical space.
As our understanding of biological systems continues to evolve,4-(Aminomethyl)-2-chloro-3-(difluoromethyl)-5-iodopyridine, along with its derivatives,will undoubtedly play a crucial role in shaping future therapeutic strategies,providing researchers with innovative tools to address unmet medical needs.
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